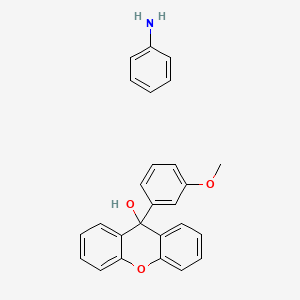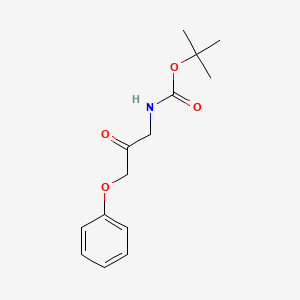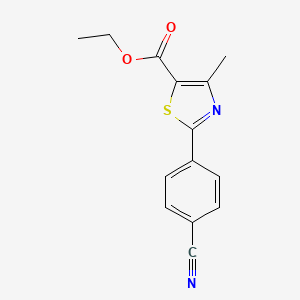![molecular formula C27H24N6O4 B12586414 Pyrrolo[3,2,1-jk][1,4]benzodiazepine, 7-(2,5-dihydro-4-imidazo[1,2-a]pyridin-3-yl-2,5-dioxo-1H-pyrrol-3-yl)-1,2,3,4-tetrahydro-2-(4-morpholinylcarbonyl)-(9CI)](/img/structure/B12586414.png)
Pyrrolo[3,2,1-jk][1,4]benzodiazepine, 7-(2,5-dihydro-4-imidazo[1,2-a]pyridin-3-yl-2,5-dioxo-1H-pyrrol-3-yl)-1,2,3,4-tetrahydro-2-(4-morpholinylcarbonyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[3,2,1-jk][1,4]benzodiazepine, 7-(2,5-dihydro-4-imidazo[1,2-a]pyridin-3-yl-2,5-dioxo-1H-pyrrol-3-yl)-1,2,3,4-tetrahydro-2-(4-morpholinylcarbonyl)- (9CI) is a complex organic compound characterized by its tricyclic structure. This compound is part of the pyrrolo[1,4]benzodiazepine family, known for their diverse biological activities, including anticancer and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[3,2,1-jk][1,4]benzodiazepine derivatives typically involves multi-step processes. One common approach starts with the formation of the pyrrolo ring, followed by the construction of the benzodiazepine core.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[3,2,1-jk][1,4]benzodiazepine derivatives undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents include transition metal catalysts (e.g., palladium, platinum), strong acids or bases (e.g., sulfuric acid, sodium hydroxide), and organic solvents (e.g., dichloromethane, ethanol). Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Pyrrolo[3,2,1-jk][1,4]benzodiazepine derivatives have a wide range of scientific research applications:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for their potential as anticancer agents, antiviral drugs, and neuroprotective compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of pyrrolo[3,2,1-jk][1,4]benzodiazepine derivatives involves their ability to interact with specific molecular targets, such as DNA or enzymes. These interactions can disrupt normal cellular processes, leading to cell death or inhibition of viral replication. The exact pathways involved depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[1,4]benzodiazepine derivatives, such as:
- Pyrrolo[2,1-c][1,4]benzodiazepine
- Pyrrolo[1,2-a][1,4]benzodiazepine
- Pyrrolo[1,2-d][1,4]benzodiazepine
Uniqueness
Pyrrolo[3,2,1-jk][1,4]benzodiazepine stands out due to its unique tricyclic structure and the presence of multiple functional groups, which confer a wide range of biological activities. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H24N6O4 |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
3-imidazo[1,2-a]pyridin-3-yl-4-[10-(morpholine-4-carbonyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C27H24N6O4/c34-25-22(23(26(35)29-25)20-14-28-21-6-1-2-7-33(20)21)19-16-31-8-9-32(27(36)30-10-12-37-13-11-30)15-17-4-3-5-18(19)24(17)31/h1-7,14,16H,8-13,15H2,(H,29,34,35) |
InChI Key |
INJUVNWOFHYUIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=C(C3=CC=CC(=C32)CN1C(=O)N4CCOCC4)C5=C(C(=O)NC5=O)C6=CN=C7N6C=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Bromo-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B12586356.png)





![Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]-](/img/structure/B12586394.png)


![Dimethyl [2,2'-bipiperidine]-1,1'-dicarboxylate](/img/structure/B12586418.png)

